3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylthio group, a nitrophenyl-furyl moiety, and a triazino-benzoxazepine core
Preparation Methods
The synthesis of 3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine core.
Introduction of the Allylthio Group: The allylthio group is introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the triazino-benzoxazepine core.
Attachment of the Nitrophenyl-Furyl Moiety: This step involves the coupling of a nitrophenyl-furyl derivative with the triazino-benzoxazepine core through a suitable coupling reaction.
Chemical Reactions Analysis
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Scientific Research Applications
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
- 5-(2-Furyl)-4-(((5-methyl-2-thienyl)methylene)amino)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture
Properties
Molecular Formula |
C23H17N5O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-[5-(2-nitrophenyl)furan-2-yl]-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H17N5O4S/c1-2-13-33-23-25-22-20(26-27-23)14-7-3-5-9-16(14)24-21(32-22)19-12-11-18(31-19)15-8-4-6-10-17(15)28(29)30/h2-12,21,24H,1,13H2 |
InChI Key |
WCCJNEHYSYEWNU-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])N=N1 |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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